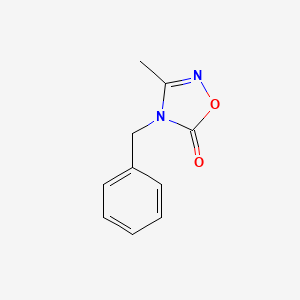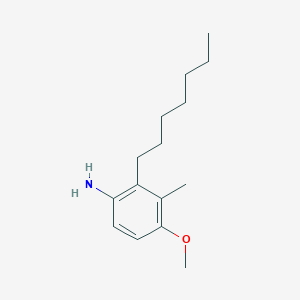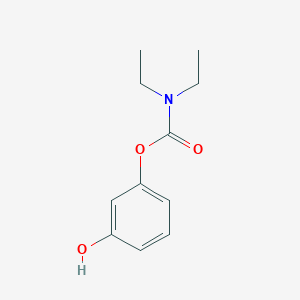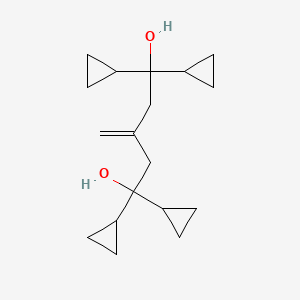silyl CAS No. 146758-82-9](/img/structure/B12550126.png)
[2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopent-1-en-1-yl)phenylsilyl is an organosilicon compound that features a cyclopentene ring attached to a phenyl group, which is further bonded to a dimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenylsilyl typically involves the reaction of cyclopentadiene with phenyl(dimethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclopent-1-en-1-yl)phenylsilyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenylsilyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclopent-1-en-1-yl)phenylsilyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(Cyclopent-1-en-1-yl)phenylsilyl exerts its effects involves interactions with various molecular targets and pathways. The dimethylsilyl group can form strong bonds with other atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A related compound with a cyclopentenone structure, used in various organic reactions.
tert-Butyldimethylsilyl chloride: Another organosilicon compound used as a protecting group in organic synthesis.
Triphenylmethane: A compound with a similar aromatic structure, used in the production of dyes and other materials.
Uniqueness
2-(Cyclopent-1-en-1-yl)phenylsilyl is unique due to its combination of a cyclopentene ring and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific structural and chemical properties.
Propiedades
Número CAS |
146758-82-9 |
|---|---|
Fórmula molecular |
C13H17Si |
Peso molecular |
201.36 g/mol |
InChI |
InChI=1S/C13H17Si/c1-14(2)13-10-6-5-9-12(13)11-7-3-4-8-11/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
CYQCFOOBNBXIRB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC=CC=C1C2=CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)




![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)


![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
